(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate
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Description
(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate is a useful research compound. Its molecular formula is C20H16ClNO6 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0666149 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of VU0617600-1 is the CAG repeat expansion that causes diseases like Huntington’s Disease (HD) and Spinocerebellar Ataxia Types 1 and 3 . This compound is designed to preferentially reduce mutant HTT and spare wild-type HTT .
Mode of Action
VU0617600-1 is an antisense oligonucleotide (ASO) investigational therapy . It works by targeting the CAG repeat expansion, which is the root cause of all nine known polyglutamine diseases, including HD, SCA1, and SCA3 . In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed .
Biochemical Pathways
The biochemical pathways affected by VU0617600-1 are those related to the production and function of the mutant proteins caused by the CAG repeat expansion . By reducing the levels of these mutant proteins, VU0617600-1 can potentially alleviate the symptoms of the diseases they cause .
Result of Action
The result of VU0617600-1’s action is a significant reduction in the levels of mutant proteins caused by the CAG repeat expansion . This reduction has been shown to improve motor function in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models .
Properties
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO6/c1-22(2)20(24)27-14-3-4-15-16(8-14)28-17(18(15)23)7-11-5-13(21)6-12-9-25-10-26-19(11)12/h3-8H,9-10H2,1-2H3/b17-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXAEKSHYPJMDB-IDUWFGFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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